molecular formula C13H11F3N2 B3161685 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 872254-89-2

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B3161685
CAS RN: 872254-89-2
M. Wt: 252.23 g/mol
InChI Key: WIVQXEAYAWANIT-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as Suzuki–Miyaura coupling , and the assembly of pyridine from a trifluoromethyl-containing building block . The exact synthesis process for “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on various factors and may require specialized knowledge in organic chemistry.


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The exact molecular structure of “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve exchanges between chlorine and fluorine atoms using trichloromethyl-pyridine . The exact chemical reactions that “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” can undergo would depend on its specific molecular structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure . The exact physical and chemical properties of “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would need to be determined through laboratory analysis.

Scientific Research Applications

Role in Analytical Chemistry and Toxicology

Research into similar compounds has highlighted their significance in analytical chemistry, especially concerning food safety. For instance, studies on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its formation and fate during food processing underscore the importance of understanding chemical reactions between amino acids and creatinine in the presence of carbohydrates and lipids. These insights are crucial for assessing food toxicants, especially in processed meats, where the Maillard reaction and lipid oxidation play pivotal roles (Zamora & Hidalgo, 2015). Similarly, the extensive study of PhIP's analysis in biological matrices, foodstuff, and beverages emphasizes the importance of detecting carcinogenic substances resulting from food processing and the role of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis (Teunissen et al., 2010).

Contributions to Medicinal Chemistry

In medicinal chemistry, the exploration of heterocyclic compounds like pyridines and imidazoles for drug development is a significant area. The design and synthesis of selective inhibitors for targets like the p38 MAP kinase, which plays a crucial role in inflammatory processes, rely heavily on understanding the structural nuances of compounds similar to 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine (Scior et al., 2011). The development of hybrid catalysts for synthesizing bioavailable molecular scaffolds, as seen in the research on pyranopyrimidine cores, showcases the potential of incorporating such compounds into the synthesis pathways for pharmaceuticals (Parmar et al., 2023).

Environmental and Corrosion Studies

The study of quinoline derivatives for their anticorrosive properties offers a glimpse into the potential applications of related compounds in material science. These studies focus on how heterocyclic compounds can form stable complexes with metal surfaces, suggesting possible uses in preventing corrosion and enhancing material longevity (Verma et al., 2020).

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific molecular structure . The exact safety and hazards of “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would need to be determined through safety testing and toxicological studies.

Future Directions

The future directions for research on similar compounds often involve the development of novel applications in the agrochemical and pharmaceutical industries . The future directions for research on “5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine” would depend on its specific properties and potential applications.

properties

IUPAC Name

5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVQXEAYAWANIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Synthesis routes and methods I

Procedure details

To a solution of the 3-methyl-5-nitro-2-(4-trifluoromethyl-phenyl)-pyridine (3.5 g, 10.56 mmol) in ethanol (50 mL) is added palladium (10%) on carbon (0.700 g, 20% by wt.). The reaction is charged to 15 psi under a hydrogen atmosphere and allowed to stir for 4 hours. The reaction is diluted with ethyl acetate and Celite is added, followed by water. This mixture is then filtered through a pad of celite. The solution is concentrated, diluted with ethyl acetate, poured into a separatory funnel and the organic layer is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is used directly in the next step (2.74 g, 10.87 mmol).
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Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-5-nitro-2-(4-(trifluoromethyl)phenyl)pyridine (223 mg, 0.79 mmol) in ethanol (30 mL) was added 10 wt % palladium on carbon (100 mg). The reaction was pressurized to 50 psi hydrogen and was stirred at room temperature for 3 hours. The reaction mixture was filtered through Celite and concentrated to give 5-methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-amine (198 mg, 99%). 1H NMR (400 MHz, CDCl3, δ): 8.04 (s, 1H), 7.67 (m, 2H), 7.60 (m, 2H), 6.91 (s, 1H), 3.72 (br s, 2H), 2.30 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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